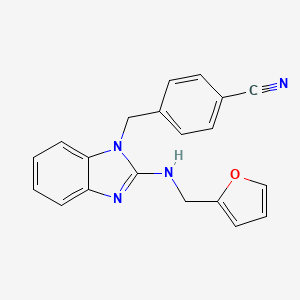

TRPC5-IN-1

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C20H16N4O |

|---|---|

Molekulargewicht |

328.4 g/mol |

IUPAC-Name |

4-[[2-(furan-2-ylmethylamino)benzimidazol-1-yl]methyl]benzonitrile |

InChI |

InChI=1S/C20H16N4O/c21-12-15-7-9-16(10-8-15)14-24-19-6-2-1-5-18(19)23-20(24)22-13-17-4-3-11-25-17/h1-11H,13-14H2,(H,22,23) |

InChI-Schlüssel |

JXKUKKAHMTYMMI-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C2C(=C1)N=C(N2CC3=CC=C(C=C3)C#N)NCC4=CC=CO4 |

Herkunft des Produkts |

United States |

Foundational & Exploratory

TRPC5-IN-1: A Technical Guide to its Mechanism of Action in Podocytes

For Researchers, Scientists, and Drug Development Professionals

Abstract

Transient Receptor Potential Canonical 5 (TRPC5) channels are non-selective cation channels that have emerged as a critical mediator of podocyte injury in the pathogenesis of proteinuric kidney diseases. Their activation leads to calcium influx, triggering a cascade of intracellular events that result in cytoskeletal remodeling, foot process effacement, and ultimately, proteinuria. This technical guide provides an in-depth exploration of the mechanism of action of TRPC5 inhibitors in podocytes, with a focus on the selective inhibitor TRPC5-IN-1. Due to the limited specific data on this compound, this guide extrapolates its likely mechanism based on the well-characterized actions of other selective TRPC5 inhibitors, such as ML204 and AC1903. This document outlines the key signaling pathways, presents quantitative data for various TRPC5 inhibitors, details essential experimental protocols for their study, and provides visual representations of these processes to facilitate a comprehensive understanding for researchers in nephrology and drug discovery.

Introduction to TRPC5 in Podocyte Pathophysiology

Podocytes are highly specialized epithelial cells that form a crucial component of the glomerular filtration barrier in the kidney. Injury to these cells is a central event in the development of many glomerular diseases, leading to the loss of protein into the urine (proteinuria), a hallmark of chronic kidney disease (CKD).

TRPC5 channels are expressed in podocytes and are implicated in the detrimental calcium signaling that drives podocyte dysfunction.[1][2] Under pathological conditions, various stimuli, including angiotensin II and other injurious agents, can lead to the activation of TRPC5 channels.[1][3] This activation results in an influx of calcium ions (Ca²⁺), initiating a signaling cascade that disrupts the intricate actin cytoskeleton of podocytes, leading to the breakdown of the filtration barrier.[4][5] Therefore, the inhibition of TRPC5 channels presents a promising therapeutic strategy for the treatment of proteinuric kidney diseases.

This compound and Other Selective TRPC5 Inhibitors

This compound, also known as Compound 6j, is a selective inhibitor of the TRPC5 ion channel.[1] While detailed studies on its specific effects in podocytes are not extensively published, it is recognized for its potential in the research of chronic kidney disease.[1][2]

This guide will also refer to the actions of other well-studied selective TRPC5 inhibitors, namely ML204 and AC1903, to provide a comprehensive overview of the mechanistic consequences of TRPC5 inhibition in podocytes.[4][5]

Quantitative Data on TRPC5 Inhibitors

The following table summarizes the available quantitative data for this compound and other key TRPC5 inhibitors. This data is essential for comparing the potency and efficacy of these compounds in experimental settings.

| Compound | Target(s) | IC50 / % Inhibition | Cell Type/Assay | Reference |

| This compound | TRPC5 | 50.5% inhibition at 3 µM | Not specified | [1][2] |

| ML204 | TRPC4/5 | ~1 µM (intracellular Ca²⁺ assay), ~3 µM (patch-clamp) | HEK293 cells expressing TRPC4 | [6] |

| AC1903 | TRPC5 | 4.06 µM | Not specified | [6] |

| GFB-8438 | TRPC4/5 | 0.18 µM (hTRPC5), 0.29 µM (hTRPC4) | Qpatch assay | [7] |

Mechanism of Action of TRPC5 Inhibition in Podocytes

The inhibition of TRPC5 channels by compounds like this compound is expected to counteract the pathological signaling cascade initiated by excessive calcium influx in podocytes. The core mechanism involves the stabilization of the podocyte actin cytoskeleton and the preservation of key structural proteins.

The TRPC5-Rac1 Signaling Axis

A critical pathogenic pathway in podocytes involves a positive feedback loop between TRPC5 and the small GTPase Rac1.[1][8] Injurious stimuli can activate Rac1, which in turn promotes the translocation of TRPC5 channels to the plasma membrane, increasing their surface expression and activity.[1][8] The subsequent TRPC5-mediated Ca²⁺ influx further activates Rac1, perpetuating a cycle of cytoskeletal disruption.[3]

TRPC5 inhibitors interrupt this feedback loop by blocking the initial Ca²⁺ influx, thereby preventing the sustained activation of Rac1.[5] This leads to a reduction in actin remodeling and preserves the normal architecture of podocyte foot processes.

Preservation of Synaptopodin

Synaptopodin is an actin-associated protein that is essential for maintaining the integrity of the podocyte cytoskeleton and the slit diaphragm.[9] In response to injurious stimuli and subsequent TRPC5 activation, Ca²⁺ influx leads to the degradation of synaptopodin.[4][5] The loss of synaptopodin is a key step in the development of foot process effacement and proteinuria.

By blocking Ca²⁺ entry, TRPC5 inhibitors prevent the degradation of synaptopodin, thereby stabilizing the actin cytoskeleton and protecting the structure of the podocyte foot processes.[4][5]

Signaling Pathway Diagram

Experimental Protocols

To investigate the mechanism of action of this compound and other TRPC5 inhibitors in podocytes, several key experimental techniques are employed.

Calcium Imaging

This protocol is used to measure changes in intracellular calcium concentration ([Ca²⁺]i) in response to TRPC5 activation and inhibition.

Materials:

-

Cultured podocytes on glass coverslips

-

Fura-2 AM (calcium indicator dye)

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer

-

TRPC5 agonist (e.g., Englerin A, Protamine Sulfate)

-

This compound or other inhibitors

-

Fluorescence microscopy system equipped for ratiometric imaging (340/380 nm excitation, 510 nm emission)

Procedure:

-

Cell Culture: Plate podocytes on poly-L-lysine-coated glass coverslips and culture until they reach the desired confluency and differentiation state.

-

Dye Loading:

-

Prepare a loading solution containing 2-5 µM Fura-2 AM and 0.02% Pluronic F-127 in HBSS.

-

Wash the cells once with HBSS.

-

Incubate the cells with the Fura-2 AM loading solution for 30-45 minutes at 37°C in the dark.

-

Wash the cells twice with HBSS to remove extracellular dye and allow for de-esterification of the dye within the cells for at least 20 minutes.

-

-

Imaging:

-

Mount the coverslip onto the perfusion chamber of the fluorescence microscope.

-

Continuously perfuse the cells with HBSS.

-

Acquire baseline fluorescence by alternating excitation at 340 nm and 380 nm and measuring the emission at 510 nm.

-

To assess the effect of the inhibitor, pre-incubate the cells with this compound (at the desired concentration, e.g., 3 µM) for 10-20 minutes.

-

Stimulate the cells with a TRPC5 agonist in the continued presence or absence of the inhibitor.

-

Record the changes in the 340/380 nm fluorescence ratio over time. An increase in this ratio indicates an increase in intracellular calcium.

-

-

Data Analysis:

-

Calculate the 340/380 nm ratio for each time point.

-

Quantify the change in the fluorescence ratio in response to the agonist, with and without the inhibitor, to determine the percentage of inhibition.

-

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion channel currents, providing definitive evidence of TRPC5 channel inhibition.

Materials:

-

Cultured podocytes

-

Patch-clamp rig (amplifier, micromanipulator, microscope)

-

Borosilicate glass capillaries for pulling patch pipettes

-

Extracellular (bath) solution (e.g., containing in mM: 135 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose; pH 7.4)

-

Intracellular (pipette) solution (e.g., containing in mM: 130 Cs-methanesulfonate, 10 CsCl, 4 Mg-ATP, 0.3 Na-GTP, 10 HEPES, 10 BAPTA; pH 7.2)

-

TRPC5 agonist

-

This compound or other inhibitors

Procedure:

-

Pipette Preparation: Pull glass capillaries to create micropipettes with a resistance of 3-5 MΩ when filled with the intracellular solution.

-

Cell Patching:

-

Identify a single, healthy podocyte under the microscope.

-

Approach the cell with the patch pipette and apply gentle suction to form a high-resistance seal (GΩ seal) with the cell membrane.

-

-

Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the membrane patch under the pipette tip, establishing electrical access to the cell's interior.

-

Current Recording:

-

Clamp the cell membrane at a holding potential (e.g., -60 mV).

-

Apply voltage ramps or steps to elicit ion channel currents.

-

Establish a baseline current recording.

-

Perfuse the cell with the TRPC5 agonist to induce a TRPC5-mediated current.

-

Apply this compound along with the agonist to measure the extent of current inhibition.

-

-

Data Analysis:

-

Measure the amplitude of the agonist-induced current before and after the application of the inhibitor.

-

Construct current-voltage (I-V) curves to characterize the properties of the inhibited current.

-

Experimental Workflow Diagram

Conclusion

This compound is a selective inhibitor of the TRPC5 ion channel with therapeutic potential for proteinuric kidney diseases. Based on the extensive research on other selective TRPC5 inhibitors, its mechanism of action in podocytes is predicted to involve the direct blockade of TRPC5-mediated calcium influx. This action interrupts a pathogenic feed-forward loop involving Rac1 activation and leads to the preservation of the critical cytoskeletal protein, synaptopodin. The net effect is the stabilization of the podocyte actin cytoskeleton, prevention of foot process effacement, and maintenance of the glomerular filtration barrier's integrity. Further research specifically characterizing the effects of this compound in podocyte models will be crucial to fully elucidate its therapeutic potential. This guide provides the foundational knowledge and experimental framework for such investigations.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | TRPC5 Inhibitor | AmBeed-信号通路专用抑制剂 [ambeed.cn]

- 3. medchemexpress.com [medchemexpress.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. Structural basis for human TRPC5 channel inhibition by two distinct inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. TRPC5 Channel Inhibition Protects Podocytes in Puromycin-Aminonucleoside Induced Nephrosis Models - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Membrane Transporter/Ion Channel | DC Chemicals [dcchemicals.com]

- 9. COVID-19-induced neurological symptoms: focus on the role of metal ions - PMC [pmc.ncbi.nlm.nih.gov]

The Therapeutic Potential of TRPC5-IN-1: A Technical Guide for Researchers

An in-depth exploration of the burgeoning therapeutic landscape of Transient Receptor Potential Canonical 5 (TRPC5) channel inhibition, focusing on the preclinical and emerging clinical significance of TRPC5-IN-1 and its analogs. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, detailing the mechanism of action, quantitative efficacy, and experimental validation of TRPC5 inhibitors.

Executive Summary

Transient Receptor Potential Canonical 5 (TRPC5) is a non-selective cation channel implicated in a growing number of pathologies, positioning it as a promising therapeutic target. Overexpression and overactivation of TRPC5 are linked to the progression of chronic kidney diseases, anxiety disorders, chronic pain, and chemoresistance in cancer. A new class of inhibitors, exemplified by this compound and its derivatives, has demonstrated significant therapeutic potential in preclinical models by mitigating the downstream effects of aberrant TRPC5 activity. This guide provides a detailed overview of the current understanding of TRPC5 inhibition, with a focus on quantitative data and experimental methodologies to facilitate further research and development in this exciting field.

The Role of TRPC5 in Disease Pathophysiology

TRPC5 is a Ca2+-permeable cation channel that can be activated by a variety of stimuli, including G-protein coupled receptors (GPCRs) and receptor tyrosine kinases.[1] Its activation leads to an influx of Ca2+ and other cations, triggering a cascade of intracellular signaling events.

Kidney Disease

In the context of kidney disease, particularly focal segmental glomerulosclerosis (FSGS), TRPC5 is a key mediator of podocyte injury.[2][3] Damage to podocytes activates Rac1, which in turn leads to the translocation of TRPC5 to the cell membrane.[2][3] This initiates a detrimental feed-forward loop where activated TRPC5 further stimulates Rac1, driving cytoskeletal remodeling, podocyte effacement, and subsequent proteinuria.[2] Inhibition of TRPC5 has been shown to protect podocytes and reduce proteinuria in animal models of FSGS.[2][4]

Anxiety and Depression

TRPC5 is highly expressed in brain regions associated with fear and anxiety, such as the amygdala and hippocampus.[5] Studies have shown that TRPC5 knockout mice exhibit reduced anxiety-like behaviors.[6] A TRPC4/5 inhibitor is currently in clinical trials for the treatment of anxiety and depression.[6]

Chronic Pain

TRPC5 is expressed in sensory neurons and is implicated in the transmission of pain signals.[7] The lipid lysophosphatidylcholine (LPC), which is elevated in several chronic pain conditions, can activate TRPC5.[7] Inhibition of TRPC5 has been shown to alleviate pain in various animal models, including those for surgical pain, chemotherapy-induced neuropathy, and migraine, without affecting the normal sense of touch.[7]

Cancer Chemoresistance

In certain cancers, such as breast cancer, TRPC5 overexpression is associated with chemoresistance.[8] TRPC5-mediated Ca2+ influx can activate the transcription factor NFATC3, leading to the upregulation of the drug efflux pump P-glycoprotein (P-gp), which expels chemotherapeutic agents from the cancer cells.[8]

Quantitative Data on TRPC5 Inhibitors

A number of small molecule inhibitors of TRPC5 have been identified and characterized. The following tables summarize the available quantitative data for key compounds, providing a basis for comparison and selection for further studies.

| Compound | Target(s) | IC50 (µM) | Selectivity | Reference(s) |

| GFB-8438 | hTRPC5 | 0.18 (Qpatch), 0.28 (whole cell) | hTRPC4: 0.29 µM. Excellent selectivity against TRPC6 and other TRP family members. | [2][9][10][11] |

| AC1903 | TRPC5 | 4.06 - 14.7 | Selective over TRPC4 and TRPC6 in some assays, but other studies show inhibition of TRPC3, TRPC4, TRPC6, and TRPV4 at similar concentrations. | [12][13][14] |

| ML204 | TRPC4/TRPC5 | 0.96 (TRPC4β) | ~19-fold selective for TRPC4/5 over TRPC6. No significant effect on other TRP channels or voltage-gated ion channels. | [4][15][16] |

| Clemizole | TRPC5 | 1.0 - 1.3 | 6-fold selective for TRPC5 over TRPC4β (IC50 = 6.4 µM). Also inhibits TRPC3 (IC50 = 9.1 µM) and TRPC6 (IC50 = 11.3 µM). | [5][17][18] |

Table 1: In Vitro Potency and Selectivity of TRPC5 Inhibitors.

| Compound | Animal Model | Dosing Regimen | Key Findings | Reference(s) |

| GFB-8438 | DOCA-salt rat model of FSGS | 30 mg/kg, s.c., once daily for 3 weeks | Significantly reduced urinary protein and albumin concentrations without affecting blood pressure. | [2][10] |

| AC1903 | AT1R transgenic rat model of FSGS | 50 mg/kg, i.p., twice daily for 7 days | Suppressed severe proteinuria and prevented podocyte loss. | [13][19] |

Table 2: In Vivo Efficacy of TRPC5 Inhibitors.

| Compound | Clinical Trial Identifier | Phase | Status | Key Findings |

| GFB-887 | NCT03970122 | Phase 1 | Completed | Well-tolerated in healthy volunteers. Showed dose-dependent reductions in urinary Rac1, confirming target engagement. |

| GFB-887 | NCT04387448 | Phase 2 | Ongoing | Preliminary data in FSGS patients showed a statistically significant and clinically meaningful reduction in proteinuria compared to placebo. |

Table 3: Clinical Development of TRPC5 Inhibitors.

Signaling Pathways and Experimental Workflows

TRPC5 Activation Signaling Pathway

The activation of TRPC5 is a complex process involving multiple signaling inputs. A key pathway involves the activation of Gq/11-coupled GPCRs, leading to the activation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). While DAG is a known activator of other TRPC channels, its role in TRPC5 activation is less clear and may be indirect. Concurrently, in podocytes, cellular stress can lead to the activation of the small GTPase Rac1, which promotes the translocation of TRPC5 to the plasma membrane, enhancing its activity.

Mechanism of Action of TRPC5 Inhibitors

Small molecule inhibitors of TRPC5, such as GFB-8438 and AC1903, act by directly binding to the TRPC5 channel and stabilizing it in a non-conductive state. This blockade prevents the influx of Ca2+ and disrupts the downstream signaling cascades that contribute to disease pathology. In the context of kidney disease, this inhibition breaks the TRPC5-Rac1 feed-forward loop, thereby protecting podocytes from injury.

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology for TRPC5 Activity

This protocol is a generalized procedure for measuring TRPC5 channel activity in a heterologous expression system (e.g., HEK293 cells).

Objective: To measure ionic currents through TRPC5 channels in response to agonists and antagonists.

Materials:

-

HEK293 cells stably or transiently expressing human TRPC5.

-

Patch-clamp rig with an amplifier (e.g., Axopatch 200B), digitizer, and data acquisition software.

-

Borosilicate glass capillaries for pipette fabrication.

-

Extracellular solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH 7.4 with NaOH.

-

Intracellular (pipette) solution (in mM): 115 CsCl, 2 MgCl2, 5 Na2ATP, 0.1 NaGTP, 10 HEPES, 10 EGTA, 5.7 CaCl2, pH 7.2 with CsOH.[20]

-

TRPC5 agonist (e.g., Riluzole, (-)-Englerin A).

-

TRPC5 inhibitor (e.g., GFB-8438, AC1903).

Procedure:

-

Culture TRPC5-expressing HEK293 cells on glass coverslips.

-

Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with intracellular solution.

-

Place a coverslip with cells in the recording chamber and perfuse with extracellular solution.

-

Establish a giga-ohm seal between the patch pipette and a single cell.

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Clamp the cell at a holding potential of -60 mV.

-

Apply voltage ramps (e.g., -100 mV to +100 mV over 1 second) or voltage steps to elicit currents.[20][21]

-

Establish a baseline current recording.

-

Perfuse the cell with the TRPC5 agonist to activate the channel and record the resulting current.

-

After a stable activated current is achieved, co-perfuse with the TRPC5 inhibitor at various concentrations to determine the IC50.

-

Wash out the inhibitor and agonist to observe current reversal.

-

Analyze the data by measuring the current amplitude at a specific voltage (e.g., +80 mV and -80 mV).

DOCA-Salt Hypertensive Rat Model of FSGS

This protocol describes the induction of a model of FSGS in rats to evaluate the in vivo efficacy of TRPC5 inhibitors.

Objective: To induce proteinuric kidney disease in rats and assess the therapeutic effect of a TRPC5 inhibitor.

Materials:

-

Male Sprague-Dawley rats.

-

Deoxycorticosterone acetate (DOCA) pellets (e.g., 45 mg).

-

1% NaCl drinking water.

-

Anesthetic (e.g., isoflurane).

-

Surgical instruments for uninephrectomy.

-

Metabolic cages for urine collection.

-

Assay kits for measuring urinary protein and albumin.

-

TRPC5 inhibitor (e.g., GFB-8438).

Procedure:

-

Acclimatize rats to the housing facility.

-

Perform a left uninephrectomy under anesthesia.

-

Allow a one-week recovery period.

-

Implant a DOCA pellet subcutaneously.

-

Provide the rats with 1% NaCl in their drinking water ad libitum.[2][22]

-

House rats in metabolic cages at regular intervals (e.g., weekly) to collect 24-hour urine samples.

-

Measure baseline urinary protein and albumin levels.

-

Initiate treatment with the TRPC5 inhibitor (e.g., GFB-8438 at 30 mg/kg, s.c., daily) or vehicle control.[2]

-

Continue treatment for the duration of the study (e.g., 3 weeks).

-

Monitor urinary protein and albumin excretion weekly.

-

At the end of the study, euthanize the animals and collect kidney tissue for histological analysis (e.g., to assess glomerulosclerosis and podocyte number).

Conclusion and Future Directions

The inhibition of TRPC5 represents a novel and promising therapeutic strategy for a range of debilitating diseases. The development of potent and selective small molecule inhibitors like GFB-887 has paved the way for clinical investigation, with early results in patients with FSGS being particularly encouraging.[23] The data presented in this guide underscore the significant therapeutic potential of targeting TRPC5.

Future research should focus on:

-

Elucidating the precise molecular mechanisms of action of different classes of TRPC5 inhibitors.

-

Identifying biomarkers to predict patient response to TRPC5-targeted therapies.

-

Exploring the therapeutic potential of TRPC5 inhibition in other indications, such as chronic pain and cancer.

-

Conducting further clinical trials to establish the safety and efficacy of TRPC5 inhibitors in larger patient populations.

The continued investigation into the role of TRPC5 in health and disease will undoubtedly open new avenues for the development of innovative and life-changing medicines.

References

- 1. TRPC5 Is a Ca2+-activated Channel Functionally Coupled to Ca2+-selective Ion Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of a Potent and Selective TRPC5 Inhibitor, Efficacious in a Focal Segmental Glomerulosclerosis Model - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Clemizole hydrochloride is a novel and potent inhibitor of transient receptor potential channel TRPC5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structural basis for human TRPC5 channel inhibition by two distinct inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PIP2 regulation of TRPC5 channel activation and desensitization - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Transient receptor potential channel - Wikipedia [en.wikipedia.org]

- 9. labproservices.com [labproservices.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. selleckchem.com [selleckchem.com]

- 12. selleckchem.com [selleckchem.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. Nonselective TRPC channel inhibition and suppression of aminoglycoside-induced premature termination codon readthrough by the small molecule AC1903 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. medchemexpress.com [medchemexpress.com]

- 16. Identification of ML204, a Novel Potent Antagonist That Selectively Modulates Native TRPC4/C5 Ion Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. selleckchem.com [selleckchem.com]

- 19. A small-molecule inhibitor of TRPC5 ion channels suppresses progressive kidney disease in animal models - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Stimulation of TRPC5 cationic channels by low micromolar concentrations of lead ions (Pb2+) - PMC [pmc.ncbi.nlm.nih.gov]

- 21. TRPC5 channels undergo changes in gating properties during the activation-deactivation cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 22. DOCA-Salt Hypertension: an Update - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Goldfinch Bio Announces Positive Preliminary Data from Phase 2 Clinical Trial Evaluating GFB-887 as a Precision Medicine for Patients with Focal Segmental Glomerular Sclerosis (FSGS) - BioSpace [biospace.com]

A Technical Guide to the Discovery and Synthesis of Novel TRPC5 Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Transient Receptor Potential Canonical 5 (TRPC5) is a non-selective cation channel that plays a crucial role in a variety of physiological processes.[1] It is predominantly expressed in the central nervous system, particularly in the hippocampus, amygdala, and frontal cortex, as well as in the kidneys.[1][2] TRPC5 channels are implicated in the regulation of neurite length, growth cone morphology, and calcium signaling.[1] Dysregulation of TRPC5 activity has been linked to a range of pathologies, including anxiety disorders, depression, and progressive kidney diseases like focal segmental glomerulosclerosis (FSGS).[2] Consequently, TRPC5 has emerged as a promising therapeutic target for drug discovery and development. This guide provides an in-depth overview of the discovery, synthesis, and characterization of novel TRPC5 inhibitors, offering a valuable resource for researchers in the field.

TRPC5 Signaling Pathways

TRPC5 channels are activated downstream of G-protein coupled receptors (GPCRs) and receptor tyrosine kinases (RTKs).[3] The activation mechanism is complex and can involve the phospholipase C (PLC) pathway, leading to the generation of diacylglycerol (DAG) and inositol trisphosphate (IP3).[4] In podocytes, a key cell type in the kidney's filtration barrier, TRPC5 activation is closely linked to the small GTPase Rac1.[5] Pathological stimuli can lead to the translocation of TRPC5 to the cell membrane, where its activation triggers a positive feedback loop, further activating Rac1 and leading to cytoskeletal remodeling, podocyte injury, and proteinuria.[5]

Below are diagrams illustrating key TRPC5 signaling pathways.

Caption: GPCR/RTK-mediated activation of the TRPC5 channel.

Caption: The TRPC5-Rac1 feed-forward loop in podocytes.[5]

Quantitative Data of Novel TRPC5 Inhibitors

A number of small molecule inhibitors of TRPC5 have been identified through high-throughput screening and medicinal chemistry efforts. Their potency and selectivity are summarized in the table below.

| Inhibitor | TRPC5 IC₅₀ | TRPC4 IC₅₀ | TRPC6 IC₅₀ | Assay Method | Reference |

| Clemizole | 1.0 - 1.3 µM | 6.4 µM | 11.3 µM | Ca²⁺ influx & Patch Clamp | [1][2] |

| HC-070 | 9.3 nM | 46 nM | >10 µM | Ca²⁺ influx | [6] |

| 0.52 nM (human) | - | - | Patch Clamp | [7] | |

| ML204 | 13.6 µM | 0.96 µM | ~19 µM | Patch Clamp & Ca²⁺ influx | [8][9] |

| AC1903 | 14.7 µM | >100 µM | >100 µM | Patch Clamp | [8] |

| GFB-8438 | 0.18 µM | 0.28 µM | >10 µM | Qpatch | [10] |

| Pico145 | 1.3 nM | 0.349 nM | No effect | Ca²⁺ influx | [3] |

Experimental Protocols

The discovery and characterization of TRPC5 inhibitors rely on a suite of specialized in vitro and in vivo assays. Detailed methodologies for key experiments are provided below.

High-Throughput Screening (HTS) using FLIPR Assay

The Fluorometric Imaging Plate Reader (FLIPR) assay is a common method for high-throughput screening of ion channel modulators. It measures changes in intracellular calcium concentration or membrane potential.

Caption: Workflow for a FLIPR-based TRPC5 inhibitor screen.[11][12]

Detailed Methodology:

-

Cell Culture and Plating:

-

Maintain human embryonic kidney (HEK293) cells stably expressing human TRPC5 in DMEM/F12 medium supplemented with 10% FBS and 0.5 mg/mL Geneticin.[13]

-

Plate the cells at a density of 10,000 cells/well in 384-well black, clear-bottom poly-D-lysine coated plates and incubate overnight at 37°C and 5% CO₂.[13]

-

-

Dye Loading:

-

Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., FLIPR Calcium 5 Assay Kit).

-

Remove the culture medium from the cell plates and add an equal volume of the loading buffer to each well.

-

Incubate the plates for 1 hour at 37°C.[14]

-

-

Compound and Agonist Addition:

-

Prepare serial dilutions of test compounds in an appropriate assay buffer.

-

Add the compounds to the cell plates and incubate for a predetermined time (e.g., 10-30 minutes) to allow for target engagement.

-

Prepare a solution of a known TRPC5 agonist (e.g., 30 µM Rosiglitazone or Englerin A).[10]

-

Use the FLIPR instrument to add the agonist to the wells and simultaneously measure the fluorescence signal.

-

-

Data Acquisition and Analysis:

-

The FLIPR instrument records the fluorescence intensity before and after the addition of the agonist.

-

A decrease in the agonist-induced fluorescence signal in the presence of a test compound indicates potential inhibition of TRPC5.

-

Calculate the percent inhibition for each compound and determine the IC₅₀ values for active compounds.

-

Electrophysiology using Patch-Clamp Technique

Whole-cell patch-clamp electrophysiology is the gold standard for characterizing the effects of inhibitors on ion channel function with high temporal and voltage resolution.

Caption: General workflow for whole-cell patch-clamp experiments.[15][16][17]

Detailed Methodology:

-

Solutions:

-

Recording Procedure:

-

Culture cells expressing TRPC5 on glass coverslips.

-

Pull borosilicate glass pipettes to a resistance of 3-7 MΩ when filled with the internal solution.[15][17]

-

Mount the coverslip in a recording chamber on an inverted microscope and perfuse with ACSF.

-

Approach a cell with the micropipette and apply slight positive pressure.

-

Upon contact with the cell, release the pressure and apply gentle suction to form a giga-ohm seal.

-

Apply a brief pulse of suction to rupture the membrane and establish the whole-cell configuration.

-

Hold the cell at a holding potential of -70 mV.[17]

-

-

Data Acquisition and Analysis:

-

Record baseline currents.

-

Apply a TRPC5 agonist (e.g., riluzole) to the bath to activate TRPC5 currents.

-

Apply different concentrations of the test inhibitor to determine its effect on the agonist-induced current.

-

Analyze the current traces to calculate the percentage of inhibition and construct dose-response curves to determine the IC₅₀.

-

In Vivo Efficacy in a Focal Segmental Glomerulosclerosis (FSGS) Model

The deoxycorticosterone acetate (DOCA)-salt hypertensive rat is a well-established model for studying FSGS and other proteinuric kidney diseases.[18][19][20]

Caption: Workflow for the DOCA-salt rat model of FSGS.[10][19]

Detailed Methodology:

-

Animal Model:

-

Treatment:

-

Animals are randomly assigned to treatment groups (vehicle control and test inhibitor).

-

The TRPC5 inhibitor is administered daily via an appropriate route (e.g., subcutaneous or intraperitoneal injection).[10]

-

-

Efficacy Assessment:

-

Urine is collected weekly to measure total protein and albumin excretion, typically normalized to creatinine levels.

-

Blood pressure is monitored regularly.

-

At the end of the study (e.g., 3-4 weeks), kidneys are harvested for histological analysis to assess the degree of glomerulosclerosis and podocyte loss.[10]

-

Synthesis of Novel TRPC5 Inhibitors

The chemical synthesis of potent and selective TRPC5 inhibitors is a key aspect of their development. The following sections outline the synthetic routes for some of the prominent inhibitors.

Synthesis of GFB-8438

GFB-8438 was efficiently prepared in a three-step sequence from commercially available starting materials.[10]

Reaction Scheme:

-

Alkylation: Standard alkylation of a bromide with piperazinone is carried out at high temperature.

-

Boc Deprotection: The Boc protecting group is removed using trifluoroacetic acid (TFA) in dichloromethane (DCM).

-

SNAc Reaction: A nucleophilic aromatic substitution (SNAr) reaction with 4,5-dichloropyridazinone furnishes the final product, GFB-8438.[10]

The overall yield after recrystallization is approximately 17%.[10]

Synthesis of Clemizole

The synthesis of clemizole starts from o-phenylenediamine.

Reaction Scheme:

-

Ring Formation: Reaction of o-phenylenediamine with chloroacetic acid leads to the formation of 2-chloromethyl benzimidazole.

-

Alkylation: Displacement of the chlorine with pyrrolidine yields the alkylated product.

-

Final Step: The proton on the imidazole nitrogen is removed with sodium hydride, and the resulting anion is treated with α,4-dichlorotoluene to give clemizole.[23]

Synthesis of HC-070

HC-070 is a xanthine-based inhibitor. While the detailed proprietary synthesis is not fully disclosed in the public literature, its radiosynthesis for PET imaging has been described. The radiosynthesis of [¹¹C]HC-070 was achieved by N-[¹¹C]methylation of its precursor with [¹¹C]CH₃I in DMF using K₂CO₃ as a base, followed by HPLC purification.[24] This suggests that the final step in the non-radioactive synthesis likely involves a similar N-alkylation of a xanthine core.

Conclusion

The discovery and development of novel TRPC5 inhibitors represent a significant advancement in the pursuit of targeted therapies for a range of debilitating diseases. The diverse chemical scaffolds of these inhibitors, from benzimidazoles to xanthines, highlight the active efforts in medicinal chemistry to optimize potency, selectivity, and pharmacokinetic properties. The in-depth understanding of TRPC5 signaling pathways, coupled with robust in vitro and in vivo screening assays, has been instrumental in identifying promising clinical candidates. This technical guide provides a comprehensive overview of the current landscape of TRPC5 inhibitor discovery and synthesis, serving as a valuable resource to accelerate further research and development in this exciting field.

References

- 1. researchgate.net [researchgate.net]

- 2. Structural basis for human TRPC5 channel inhibition by two distinct inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. TRPC5 channels undergo changes in gating properties during the activation-deactivation cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Multiple Mechanisms of TRPC Activation - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Balancing Calcium Signals through TRPC5 and TRPC6 in Podocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Treatment with HC-070, a potent inhibitor of TRPC4 and TRPC5, leads to anxiolytic and antidepressant effects in mice | PLOS One [journals.plos.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | TRPC5 Channel Inhibition Protects Podocytes in Puromycin-Aminonucleoside Induced Nephrosis Models [frontiersin.org]

- 10. Discovery of a Potent and Selective TRPC5 Inhibitor, Efficacious in a Focal Segmental Glomerulosclerosis Model - PMC [pmc.ncbi.nlm.nih.gov]

- 11. High-Throughput Screening of TRPC Channel Ligands Using Cell-Based Assays - TRP Channels - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Novel Fluorescence-Based High-Throughput FLIPR Assay Utilizing Membrane-Tethered Genetic Calcium Sensors to Identify T-Type Calcium Channel Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 13. moleculardevices.com [moleculardevices.com]

- 14. Development of Cav 1.3 Channel Assay using Optogenetic Methods on FLIPR Tetra System [moleculardevices.com]

- 15. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

- 16. Patch Clamp Protocol [labome.com]

- 17. docs.axolbio.com [docs.axolbio.com]

- 18. DOCA-Salt Hypertension: an Update - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Development of the Deoxycorticosterone Acetate (DOCA)-salt Hypertensive Rat Model - PMC [pmc.ncbi.nlm.nih.gov]

- 20. The DOCA-Salt Hypertensive Rat as a Model of Cardiovascular Oxidative and Inflammatory Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Renal Inflammation in DOCA-Salt Hypertension: Role of Renal Nerves and Arterial Pressure - PMC [pmc.ncbi.nlm.nih.gov]

- 22. omicsonline.org [omicsonline.org]

- 23. Clemizole - Wikipedia [en.wikipedia.org]

- 24. jnm.snmjournals.org [jnm.snmjournals.org]

TRPC5-IN-1: A Technical Guide to its Role in Calcium Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Transient Receptor Potential Canonical 5 (TRPC5) channels are non-selective cation channels that play a pivotal role in cellular calcium signaling. Their involvement in a variety of physiological and pathological processes, including chronic kidney disease, neurological disorders, and pain, has made them a significant target for drug discovery.[1][2] This technical guide provides an in-depth overview of TRPC5-IN-1, a selective inhibitor of TRPC5, and its impact on calcium signaling pathways. This document details the pharmacological properties of this compound, methodologies for its experimental evaluation, and its role in modulating downstream cellular events.

Introduction to TRPC5 and its Physiological Significance

TRPC5 is a member of the canonical subfamily of Transient Receptor Potential (TRP) channels. These channels are crucial for regulating the influx of cations, including calcium (Ca2+), into the cell, thereby influencing a multitude of cellular functions.[2] TRPC5 can form both homomeric and heteromeric channels, with TRPC1 being a common partner, which can influence the channel's properties.[3][4]

The activation of TRPC5 channels is intricately regulated by various stimuli. G-protein coupled receptors (GPCRs) that couple to either Gq/11 or Gi/o proteins can activate TRPC5. The Gq/11 pathway involves the activation of phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of Ca2+ from intracellular stores, and the subsequent rise in intracellular Ca2+ can potentiate TRPC5 activity.[5] The Gi/o pathway can also lead to TRPC5 activation. Furthermore, TRPC5 activity is modulated by intracellular Ca2+ levels, with elevated concentrations potentiating channel opening.

Downstream of its activation, TRPC5-mediated calcium influx has been shown to influence the activity of small GTPases like Rac1, leading to remodeling of the actin cytoskeleton.[6][7] This pathway is particularly relevant in the context of kidney diseases, where TRPC5-mediated damage to podocytes, the cells that form the kidney's filtration barrier, is a key pathological event.[1][7]

This compound: A Selective Inhibitor

This compound is a small molecule inhibitor that demonstrates selectivity for the TRPC5 channel. While a precise IC50 value is not publicly available, it has been shown to cause 50.5% inhibition of TRPC5 at a concentration of 3 µM.[8] Its inhibitory action on TRPC5 makes it a valuable tool for studying the physiological and pathological roles of this channel and a potential starting point for the development of therapeutic agents.

Quantitative Data for TRPC5 Inhibitors

For comparative purposes, the following table summarizes the inhibitory potency of this compound alongside other known TRPC5 inhibitors.

| Inhibitor | IC50 Value | Cell Line | Activator | Assay Type | Reference |

| This compound | 50.5% inhibition at 3 µM | Not Specified | Not Specified | Not Specified | [8] |

| GFB-8438 | 0.28 µM | HEK293 | Rosiglitazone | Manual Patch Clamp | [7] |

| Pico145 (HC-608) | 1.3 nM | HEK293 | (-)-englerin A | Cell-based | |

| AC1903 | Not Specified | Not Specified | Not Specified | Not Specified | |

| Clemizole | Not Specified | HEK293F | Extracellular Calcium | FLIPR Calcium Assay | |

| HC-070 | Not Specified | HEK293F | Extracellular Calcium | FLIPR Calcium Assay |

Signaling Pathways Modulated by this compound

The primary mechanism of action of this compound is the blockade of Ca2+ influx through the TRPC5 channel. This inhibition directly impacts the downstream signaling events that are dependent on TRPC5-mediated calcium entry.

TRPC5 Activation Pathway

The following diagram illustrates the key steps in the Gq/11-PLC mediated activation of TRPC5, a pathway that is inhibited by this compound.

Inhibition of TRPC5 by this compound and Downstream Effects

This compound directly targets the TRPC5 channel, preventing the influx of calcium. This has significant consequences for downstream signaling cascades, particularly those involved in cytoskeletal dynamics.

Experimental Protocols

The following section provides detailed methodologies for key experiments used to characterize TRPC5 inhibitors like this compound.

Whole-Cell Patch Clamp Electrophysiology

This technique is the gold standard for directly measuring the ion channel activity of TRPC5 and the inhibitory effect of compounds.

Objective: To measure ionic currents through TRPC5 channels in response to an agonist and assess the inhibitory effect of this compound.

Materials:

-

HEK293 cells stably expressing human TRPC5.

-

Cell culture medium (e.g., DMEM with 10% FBS).

-

Poly-D-lysine coated glass coverslips.

-

External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).

-

Internal solution (in mM): 140 Cs-glutamate, 8 NaCl, 1 MgCl2, 10 HEPES, 0.5 EGTA (pH 7.2 with CsOH).

-

TRPC5 agonist (e.g., 10 µM (-)-englerin A or 100 µM Carbachol).

-

This compound stock solution (e.g., 10 mM in DMSO).

-

Patch clamp amplifier and data acquisition system.

-

Borosilicate glass capillaries for pipette fabrication.

Procedure:

-

Cell Preparation: Plate HEK293-TRPC5 cells onto poly-D-lysine coated coverslips 24-48 hours before the experiment to achieve 50-70% confluency.

-

Pipette Fabrication: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

-

Recording Setup: Place a coverslip with cells in the recording chamber on the microscope stage and perfuse with the external solution at a rate of 1-2 mL/min.

-

Giga-seal Formation: Approach a single, healthy-looking cell with the patch pipette and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.

-

Data Acquisition: Clamp the cell membrane potential at a holding potential of -60 mV. Apply a voltage ramp protocol (e.g., from -100 mV to +100 mV over 200 ms) to elicit currents.

-

Agonist Application: Perfuse the cell with the external solution containing the TRPC5 agonist to activate the channel and record the resulting currents.

-

Inhibitor Application: After a stable agonist-induced current is achieved, co-perfuse with the agonist and varying concentrations of this compound (e.g., 0.1, 1, 3, 10 µM) to determine the dose-dependent inhibition.

-

Data Analysis: Measure the peak inward and outward currents at specific voltages (e.g., -80 mV and +80 mV) in the presence and absence of the inhibitor. Calculate the percentage of inhibition for each concentration and, if possible, fit the data to a dose-response curve to determine the IC50 value.

Fluorometric Imaging Plate Reader (FLIPR) Calcium Assay

This high-throughput assay is used to measure changes in intracellular calcium concentration in a large number of samples simultaneously.

Objective: To assess the ability of this compound to inhibit agonist-induced increases in intracellular calcium.

Materials:

-

HEK293 cells stably expressing human TRPC5.

-

Black, clear-bottom 96- or 384-well plates.

-

FLIPR Calcium Assay Kit (e.g., FLIPR Calcium 6 Assay Kit).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES).

-

TRPC5 agonist (e.g., 100 µM Carbachol).

-

This compound stock solution (10 mM in DMSO).

-

FLIPR instrument.

Procedure:

-

Cell Plating: Seed HEK293-TRPC5 cells into black, clear-bottom microplates and incubate overnight to form a confluent monolayer.

-

Dye Loading: Prepare the calcium-sensitive dye loading solution according to the manufacturer's instructions (e.g., FLIPR Calcium 6 dye in assay buffer). Remove the cell culture medium and add the dye loading solution to each well.

-

Incubation: Incubate the plate at 37°C for 1 hour to allow for dye loading.

-

Compound Plate Preparation: Prepare a separate plate containing serial dilutions of this compound in assay buffer. Also include wells with vehicle control (DMSO) and a positive control inhibitor if available.

-

Agonist Plate Preparation: Prepare a plate containing the TRPC5 agonist at a concentration that elicits a robust calcium response (e.g., EC80).

-

FLIPR Measurement:

-

Place the cell plate and the compound plate into the FLIPR instrument.

-

Initiate the assay protocol. The instrument will first add the compounds from the compound plate to the cell plate and incubate for a defined period (e.g., 10-20 minutes).

-

The instrument will then add the agonist from the agonist plate to the cell plate and immediately begin measuring the fluorescence intensity over time.

-

-

Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Calculate the peak fluorescence response for each well. Normalize the data to the vehicle control (0% inhibition) and a maximal inhibition control (100% inhibition). Plot the normalized response against the concentration of this compound and fit the data to a dose-response curve to determine the IC50 value.

Conclusion

This compound serves as a valuable pharmacological tool for the investigation of TRPC5 channel function and its role in calcium signaling. Its ability to selectively inhibit TRPC5 provides a means to dissect the complex downstream pathways regulated by this channel. The detailed experimental protocols provided in this guide offer a framework for the characterization of this compound and other potential modulators of TRPC5. Further research into the precise molecular interactions of this compound with the channel and its effects on various disease models will be crucial in realizing its full therapeutic potential. The continued development of potent and selective TRPC5 inhibitors holds significant promise for the treatment of a range of debilitating diseases.

References

- 1. content-assets.jci.org [content-assets.jci.org]

- 2. What are TRPC5 inhibitors and how do they work? [synapse.patsnap.com]

- 3. Intracellular calcium strongly potentiates agonist-activated TRPC5 channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antagonistic Regulation of Actin Dynamics and Cell Motility by TRPC5 and TRPC6 Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of a Potent and Selective TRPC5 Inhibitor, Efficacious in a Focal Segmental Glomerulosclerosis Model - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Structural basis for human TRPC5 channel inhibition by two distinct inhibitors | eLife [elifesciences.org]

- 8. researchgate.net [researchgate.net]

The Role of TRPC5 in the Pathophysiology of Kidney Disease: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Transient Receptor Potential Canonical 5 (TRPC5) is a non-selective, calcium-permeable cation channel that has emerged as a critical mediator in the pathophysiology of proteinuric kidney diseases, particularly Focal Segmental Glomerulosclerosis (FSGS).[1] In renal podocytes, the primary cells of the glomerular filtration barrier, TRPC5 is implicated in a detrimental feed-forward loop involving the small GTPase Rac1.[1][2][3] Pathological stimuli can trigger Rac1 activation, which promotes the translocation of TRPC5 to the cell membrane.[1][4] The subsequent influx of calcium through TRPC5 further activates Rac1, leading to actin cytoskeleton remodeling, podocyte foot process effacement, cell loss, and proteinuria—the hallmark of glomerular diseases.[1][5] This guide provides an in-depth review of the signaling pathways, supporting quantitative data, and key experimental protocols relevant to the study of TRPC5 in kidney disease. While some conflicting data exists, the therapeutic potential of targeting this channel is underscored by preclinical studies where specific TRPC5 inhibitors have successfully reduced proteinuria and preserved podocyte health in animal models, paving the way for clinical investigation.[6][7][8]

TRPC5 Expression and Function in the Kidney

TRPC5 is a member of the canonical subfamily of Transient Receptor Potential (TRP) channels, which are widely expressed and function as cellular sensors.[9][10] In the kidney, TRPC5 expression has been identified in podocytes, specialized cells that are integral to the glomerular filtration barrier.[5][9] Under physiological conditions, TRPC5, along with its close relative TRPC6, contributes to the regulation of intracellular calcium homeostasis, which is vital for maintaining the intricate actin cytoskeletal structure of podocyte foot processes.[4][9] However, under pathological stress, this regulatory role can become a driver of disease.

The Pathophysiological TRPC5-Rac1 Signaling Axis in Podocytes

A substantial body of evidence points to a positive feedback loop between TRPC5 and the Rho-family GTPase Rac1 as a central mechanism of podocyte injury.[1][2][5] This pathway is considered a key driver of podocyte damage in proteinuric kidney diseases.[1]

The signaling cascade proceeds as follows:

-

Initial Insult: Pathological stimuli, such as excessive Angiotensin II (Ang II) signaling or other injurious factors, lead to the initial activation of Rac1.[4]

-

TRPC5 Translocation: Activated Rac1 (Rac1-GTP) promotes the trafficking and insertion of TRPC5 channels into the podocyte's plasma membrane.[1][2][4]

-

Calcium Influx: The increased density of TRPC5 channels at the membrane results in excessive calcium (Ca²⁺) influx.[4][5]

-

Feed-Forward Amplification: This surge in intracellular Ca²⁺ further activates Rac1, creating a self-amplifying loop that perpetuates channel trafficking and calcium signaling.[1][3]

-

Cytoskeletal Collapse: The sustained high levels of intracellular calcium and Rac1 activity disrupt the delicate balance of the actin cytoskeleton. This leads to the degradation of crucial structural proteins like synaptopodin, causing the characteristic effacement (flattening) of podocyte foot processes.[1][5][11]

-

Podocyte Loss and Proteinuria: The severe cytoskeletal damage results in podocyte detachment from the glomerular basement membrane and cell death, compromising the integrity of the filtration barrier and leading to the leakage of protein (albuminuria) into the urine.[1][5]

Role in Specific Kidney Diseases

Focal Segmental Glomerulosclerosis (FSGS)

FSGS is a leading cause of glomerular disease characterized by scarring of the glomeruli and significant proteinuria.[1] The TRPC5 pathway is strongly implicated in its pathogenesis.[1][7] Notably, some inherited forms of FSGS are caused by mutations that lead to constitutively active Rac1, directly linking the genetic cause of the disease to the TRPC5-mediated injury cascade.[6][12] Animal models of FSGS, such as the hypertensive DOCA-salt rat model, have shown that inhibition of TRPC5 can significantly reduce proteinuria and podocyte loss.[1][7]

Other Proteinuric Diseases

The mechanism of TRPC5-driven podocyte injury is relevant to a broader range of proteinuric conditions, including diabetic nephropathy.[13] While TRPC6 has been more extensively studied in diabetes, the central role of podocyte damage in these diseases makes TRPC5 a compelling therapeutic target.[14][15] Pharmacological inhibition of TRPC5 has been shown to protect the kidney filter in multiple rodent models of kidney disease, suggesting a clinically relevant role beyond a single etiology.[3][5]

Therapeutic Targeting of TRPC5

The central role of TRPC5 in mediating podocyte damage has made it an attractive target for drug development.[1][5][10] Several small-molecule inhibitors have been developed and tested in preclinical models, demonstrating significant therapeutic potential.

| Inhibitor | Animal Model | Key Outcome | Reference |

| GFB-8438 | DOCA-salt rat (FSGS model) | Significantly reduced total protein and albumin in urine. | [1][7] |

| AC1903 | Transgenic rat (FSGS model) | Suppressed severe proteinuria and prevented podocyte loss. | [6][12] |

| AC1903 | Hypertensive rat model | Provided therapeutic benefit, ameliorating disease progression. | [6][16] |

| ML204 | LPS-induced albuminuria mouse model | Similar protective effects to TRPC5 knockout. | [17] |

These promising results have led to clinical development; for instance, the TRPC5 inhibitor GFB-887 has entered Phase 1 clinical trials for the treatment of kidney disease.[8]

Quantitative Data Summary

The following tables summarize key quantitative findings from studies investigating TRPC5's role in kidney disease.

Table 1: Effects of TRPC5 Modulation in Transgenic Mouse Models Data from a study where wild-type (TG) or dominant-negative (DN) TRPC5 was overexpressed in mice.

| Parameter | Mouse Model | Value | Note | Reference |

| TRPC5 mRNA Expression | TG and DN | 8-10 fold higher | Compared to wild-type C57BL/6 mice. | [9] |

| Peak Ca²⁺ Transients | TG | Higher than DN | In primary podocytes after Carbachol (Cch) treatment. | [9] |

| LPS-Induced Albuminuria | TG and DN | No difference | Compared to wild-type controls, suggesting overexpression alone did not aggravate injury in this model. | [9][18] |

Controversies and Alternative Findings

While the TRPC5-Rac1 axis is a well-supported model, the role of TRPC5 in kidney disease is not without controversy. Some studies using transgenic mice that overexpress either wild-type or a dominant-negative (pore mutant) TRPC5 did not observe spontaneous kidney disease or a worsening of lipopolysaccharide (LPS)-induced albuminuria.[9][18] Another study concluded that TRPC5's role may be redundant to TRPC6 and that podocyte injury driven by constitutively active Rac1 was not ameliorated by TRPC5 inhibition.[2] That same study also reported a failure to detect functional TRPC5 channels in primary podocyte cultures using patch-clamp techniques.[2] These discrepant findings highlight the complexity of podocyte biology and suggest that the impact of TRPC5 may be context-dependent or that other compensatory mechanisms exist.

Key Experimental Protocols

This section provides an overview of essential methodologies for studying TRPC5 in the context of kidney disease.

Isolation of Rat Kidney Glomeruli

This protocol is foundational for obtaining primary podocytes or for studying the glomerulus as a functional unit.

-

Euthanasia and Perfusion: Anesthetize an adult Sprague-Dawley rat and perfuse the kidneys with a sterile buffer (e.g., PBS with heparin) to remove blood.

-

Kidney Dissection: Excise the kidneys and dissect the cortex from the medulla on ice.

-

Mechanical Sieving: Mince the cortical tissue into ~1 mm³ pieces.[19] Gently press the minced tissue through a 106-µm stainless steel mesh sieve using a pestle.[19]

-

Filtration: Wash the filtrate through the sieve with cold buffer. Pass the resulting suspension through a 100-µm cell strainer to collect the glomeruli, which are retained by the mesh.[19]

-

Washing and Collection: Invert the strainer and wash the glomeruli into a petri dish for collection and subsequent cell culture or analysis.

Calcium Imaging in Podocytes or Isolated Glomeruli

This method measures changes in intracellular calcium concentration ([Ca²⁺]i), a direct readout of TRPC5 channel activity.

-

Cell Loading: Incubate cultured podocytes or isolated glomeruli with a ratiometric calcium indicator dye, such as Fura-2 AM (acetoxymethyl ester), in a suitable buffer (e.g., HBSS) for 30-60 minutes at 37°C.[5][20]

-

Washing: Gently wash the cells twice with the buffer to remove any extracellular dye.

-

Imaging Setup: Mount the coverslip with the loaded cells onto a perfusion chamber on the stage of an inverted fluorescence microscope equipped with a light source, filter wheel, and a sensitive camera.

-

Data Acquisition: Excite the Fura-2 dye by alternating between 340 nm and 380 nm wavelengths.[20] Capture the fluorescence emission at ~510 nm.

-

Stimulation: Establish a baseline reading, then perfuse the chamber with a TRPC5 agonist (e.g., Angiotensin II) or other stimuli. Record the change in fluorescence intensity over time.

-

Analysis: Calculate the ratio of the fluorescence intensities at the two excitation wavelengths (F340/F380). This ratio is proportional to the intracellular calcium concentration.

Co-Immunoprecipitation (Co-IP) and Western Blot

This technique is used to identify protein-protein interactions (e.g., between TRPC5 and regulatory proteins) and to quantify protein expression levels.

-

Lysate Preparation: Prepare protein lysates from kidney tissue or cultured cells using a non-denaturing lysis buffer containing protease and phosphatase inhibitors.[19]

-

Pre-clearing: Incubate the lysate with protein A/G beads to reduce non-specific binding.

-

Immunoprecipitation: Incubate the pre-cleared lysate with a primary antibody specific to the target protein (e.g., anti-TRPC5) overnight at 4°C.[19]

-

Complex Capture: Add protein A/G beads to the lysate-antibody mixture to capture the antibody-protein complexes.

-

Washing and Elution: Wash the beads multiple times to remove non-specifically bound proteins. Elute the bound proteins from the beads using an elution buffer or by boiling in SDS-PAGE sample buffer.

-

Western Blot: Separate the eluted proteins by SDS-PAGE, transfer them to a PVDF or nitrocellulose membrane, and probe with a primary antibody against the suspected interacting protein (e.g., anti-Rac1) or the target protein itself.[19] Detect with a secondary antibody conjugated to HRP and visualize using chemiluminescence.

Conclusion

TRPC5 has been identified as a crucial player in the molecular cascade leading to podocyte injury and proteinuria. The TRPC5-Rac1 signaling axis represents a compelling, targetable pathway for a range of proteinuric kidney diseases. While some research presents conflicting results that warrant further investigation, the significant body of evidence supporting its pathogenic role, coupled with the success of specific inhibitors in preclinical models, establishes TRPC5 as a high-priority target for the development of novel therapies aimed at preserving kidney function. Future research should focus on clarifying its precise role in different disease contexts and advancing TRPC5 inhibitors through clinical trials.

References

- 1. Discovery of a Potent and Selective TRPC5 Inhibitor, Efficacious in a Focal Segmental Glomerulosclerosis Model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The small GTPase regulatory protein Rac1 drives podocyte injury independent of cationic channel protein TRPC5 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | TRPC5 Channel Inhibition Protects Podocytes in Puromycin-Aminonucleoside Induced Nephrosis Models [frontiersin.org]

- 4. Balancing Calcium Signals through TRPC5 and TRPC6 in Podocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of the TRPC5 ion channel protects the kidney filter - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A small-molecule inhibitor of TRPC5 ion channels suppresses progressive kidney disease in animal models [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of a Potent and Selective TRPC5 Inhibitor, Efficacious in a Focal Segmental Glomerulosclerosis Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Structural basis for human TRPC5 channel inhibition by two distinct inhibitors | eLife [elifesciences.org]

- 9. TRPC5 Does Not Cause or Aggravate Glomerular Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. What are TRPC5 inhibitors and how do they work? [synapse.patsnap.com]

- 11. Inhibition of the TRPC5 ion channel protects the kidney filter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A small-molecule inhibitor of TRPC5 ion channels suppresses progressive kidney disease in animal models. | Broad Institute [broadinstitute.org]

- 13. TRPC Channels in Proteinuric Kidney Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. journals.physiology.org [journals.physiology.org]

- 15. Canonical Transient Receptor Potential (TRPC) Channels in Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Stop TRPC5 in Kidney Disease: A Game Changer for Renal Allograft Protection? - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. TRPC5 Does Not Cause or Aggravate Glomerular Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. journals.physiology.org [journals.physiology.org]

- 20. Methods to Study TRPC Channel Regulation by Interacting Proteins - TRP Channels - NCBI Bookshelf [ncbi.nlm.nih.gov]

Understanding the structure and function of the TRPC5 ion channel

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Transient Receptor Potential Canonical 5 (TRPC5) ion channel is a non-selective, calcium-permeant cation channel that plays a crucial role in a multitude of physiological processes. As a member of the TRP channel superfamily, TRPC5 is implicated in neuronal development, fear and anxiety responses, kidney function, and pain perception.[1][2][3][4][5] Its involvement in various pathophysiological conditions has positioned it as a promising therapeutic target for a range of disorders, including anxiety, depression, chronic kidney disease, and pain.[4][5][6][7][8] This in-depth technical guide provides a comprehensive overview of the structure, function, and signaling pathways of the TRPC5 ion channel, with a focus on quantitative data, experimental methodologies, and visual representations to aid in research and drug development efforts.

I. Molecular Structure of TRPC5

The three-dimensional structure of the TRPC5 channel has been elucidated through cryo-electron microscopy (cryo-EM), providing unprecedented insights into its architecture and gating mechanisms.

A. Quaternary Structure

The TRPC5 channel assembles as a homotetramer, with four identical subunits arranged symmetrically around a central ion-conducting pore.[1][9] This four-fold symmetry is a characteristic feature of many TRP channels. The overall dimensions of the mouse TRPC5 homotetramer are approximately 100 Å x 100 Å x 120 Å.[1][9] TRPC5 can also form heterotetrameric channels with other TRPC subfamily members, such as TRPC1 and TRPC4, which can alter its functional properties.[3][6][10][11]

B. Subunit Topology

Each TRPC5 subunit is composed of six transmembrane helices (S1-S6), with a pore loop located between S5 and S6 that lines the ion conduction pathway. Both the N-terminus and C-terminus reside in the cytoplasm. The N-terminus contains ankyrin repeats, and the C-terminus includes a TRP domain, which are important for channel assembly and regulation.

C. High-Resolution Structural Data

Recent cryo-EM studies have resolved the structure of the mouse and human TRPC5 channels to high resolutions, enabling detailed atomic modeling.

| Construct | Organism | Resolution | Method | PDB ID |

| TRPC5 (apo state) | Mouse | 2.9 Å | Cryo-EM | 6AEI |

| TRPC5 (apo state) | Mouse | 2.8 Å | Cryo-EM | 6AW7 |

| hTRPC5 in complex with Clemizole | Human | 2.7 Å | Cryo-EM | 7D5E |

| hTRPC5 in complex with HC-070 | Human | 2.7 Å | Cryo-EM | 7D5F |

Table 1: High-resolution structural data for the TRPC5 ion channel.

II. Function and Biophysical Properties

TRPC5 is a non-selective cation channel, permeable to Na+, K+, and Ca2+. Its activation leads to membrane depolarization and an increase in intracellular calcium concentration, thereby influencing a wide range of cellular processes.

A. Gating Mechanisms

The gating of TRPC5 is complex and polymodal, being regulated by a variety of stimuli:

-

Receptor-Operated Activation: TRPC5 is primarily activated downstream of G protein-coupled receptors (GPCRs) and receptor tyrosine kinases (RTKs) that activate phospholipase C (PLC).[1][2][3] PLC-mediated hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) is a key step in this pathway.[1]

-

Store-Operated Activation: TRPC5 can also be activated by the depletion of intracellular calcium stores, a process that involves interaction with the stromal interaction molecule 1 (STIM1).[2][3][6]

-

Redox Sensitivity: The channel's activity is modulated by the cellular redox state. Reducing agents enhance TRPC5 activity, and this is thought to be mediated by the reduction of an extracellular disulfide bond.[3][9]

-

Temperature Sensitivity: TRPC5 is sensitive to cold temperatures, with its activity being potentiated by cooling in the range of 37–25 °C.[5][12]

-

Mechanical Stress: The channel is responsive to membrane stretch.[2]

B. Biophysical Characteristics

Electrophysiological studies have characterized the key biophysical properties of the TRPC5 channel.

| Property | Value | Conditions |

| Single-channel conductance (inward) | ~40-41 pS | At negative potentials (-60 mV) |

| Single-channel conductance (outward) | ~130 pS | At positive potentials (>+60 mV) |

| Relative ion permeability (PCa/PNa) | >2 | Varies with experimental conditions |

| IC50 for intracellular Mg2+ block | ~0.5 mM | At +30 mV |

Table 2: Key biophysical properties of the TRPC5 ion channel.[13][14][15]

III. Signaling Pathways

TRPC5 is integrated into complex signaling networks that regulate its activity and downstream cellular responses.

A. GPCR-PLC Signaling Cascade

A primary activation pathway for TRPC5 involves the canonical Gq/11-PLC signaling cascade.

Caption: GPCR-PLC signaling pathway leading to TRPC5 activation.

B. TRPC5-CaMKIIβ Signaling in Neuronal Morphogenesis

In the developing brain, TRPC5 plays a critical role in regulating dendrite patterning through a specific interaction with Calcium/calmodulin-dependent protein kinase II β (CaMKIIβ).

Caption: TRPC5-CaMKIIβ signaling in dendrite patterning.[16][17]

IV. Experimental Protocols

The study of TRPC5 relies on a combination of structural biology, electrophysiology, and cell imaging techniques.

A. Cryo-Electron Microscopy (Cryo-EM) of TRPC5

Objective: To determine the high-resolution three-dimensional structure of the TRPC5 ion channel.

Caption: A generalized workflow for Cryo-EM structure determination of TRPC5.

Methodology:

-

Protein Expression and Purification: The human or mouse TRPC5 construct is overexpressed in a suitable cell line (e.g., HEK293 cells). The protein is then solubilized from the cell membrane using detergents and purified via affinity chromatography.[6]

-

Cryo-EM Sample Preparation: The purified TRPC5 protein is applied to an EM grid, blotted to create a thin film, and rapidly plunge-frozen in liquid ethane to vitrify the sample.

-

Data Acquisition: The vitrified sample is imaged in a transmission electron microscope (e.g., Titan Krios) equipped with a direct electron detector. Thousands of movies of the randomly oriented TRPC5 particles are collected.

-

Image Processing and 3D Reconstruction: The movies are processed to correct for beam-induced motion. Individual particle images are picked, classified in 2D and 3D, and then reconstructed to generate a high-resolution 3D map of the channel.[3]

-

Model Building: An atomic model of TRPC5 is built into the cryo-EM density map and refined.[1][9]

B. Whole-Cell Patch-Clamp Electrophysiology

Objective: To measure the ionic currents flowing through TRPC5 channels in the plasma membrane of a single cell.

Methodology:

-

Cell Preparation: HEK293 cells are transiently or stably transfected with a plasmid encoding TRPC5.

-

Pipette Preparation: A glass micropipette with a tip diameter of ~1 µm is filled with an internal solution mimicking the intracellular ionic composition.

-

Seal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance "giga-seal" (resistance > 1 GΩ).

-

Whole-Cell Configuration: A brief pulse of suction is applied to rupture the patch of membrane under the pipette tip, establishing electrical and diffusive access to the cell's interior.

-

Data Acquisition: The membrane potential is clamped at a desired voltage, and the resulting ionic currents are recorded. Voltage ramps or steps are applied to study the voltage-dependence of the channel.[13][18][19] Channel activators and inhibitors are applied to the bath solution to characterize the pharmacological properties of TRPC5.[9]

C. Calcium Imaging

Objective: To measure changes in intracellular calcium concentration ([Ca²⁺]i) resulting from TRPC5 activation.

Methodology:

-

Cell Loading: Cells expressing TRPC5 are loaded with a calcium-sensitive fluorescent indicator dye (e.g., Fura-2 AM).[20][21]

-

Imaging Setup: The cells are placed on the stage of a fluorescence microscope equipped with a light source for excitation and a camera for detecting the emitted fluorescence.

-

Baseline Measurement: The baseline fluorescence intensity is recorded before stimulation.

-

Stimulation: A TRPC5 agonist is added to the extracellular solution to activate the channels.

-

Data Acquisition and Analysis: The change in fluorescence intensity over time is recorded. For ratiometric dyes like Fura-2, the ratio of fluorescence emitted at two different excitation wavelengths is calculated to determine the intracellular calcium concentration.[20][21][22]

V. Pharmacological Modulation

The development of selective modulators for TRPC5 is an active area of research for therapeutic applications.

| Compound Class | Compound Name | Effect | Potency (IC50/EC50) | Notes |

| Inhibitors | Clemizole | Inhibition | ~1-5 µM | Also an H1 antagonist |

| HC-070 | Inhibition | Nanomolar range | High selectivity for TRPC4/5 | |

| ML204 | Inhibition | ~10 µM | TRPC4/5 blocker | |

| GFB-8438 | Inhibition | Potent and selective | Efficacious in a model of focal segmental glomerulosclerosis | |

| Activators | Englerin A | Activation | - | Natural product |

| AM237 | Activation | ~15-20 nM | HC-070 family compound |

Table 3: Representative pharmacological modulators of the TRPC5 ion channel.[3][6][9][23][24][25]

VI. Tissue Distribution and Physiological Roles

TRPC5 is expressed in various tissues, with particularly high levels in the brain, kidney, and liver.[3][6][26] Its expression pattern correlates with its diverse physiological functions.

-

Central Nervous System: TRPC5 is found in the hippocampus, amygdala, and cerebellum.[2][11] It is involved in regulating innate fear and anxiety, as well as in dendrite patterning and motor coordination.[9][16][17]

-

Kidney: In the kidney, TRPC5 is expressed in podocytes and is implicated in the pathogenesis of progressive kidney diseases.[1][23] Inhibition of TRPC5 has been shown to be protective in models of focal segmental glomerulosclerosis.[23]

-

Cardiovascular System: TRPC5 is expressed in vascular smooth muscle cells and may play a role in regulating blood pressure.[9]

-

Sensory System: TRPC5 contributes to cold sensation and is a potential target for the development of novel analgesics.[4][5][12]

VII. Conclusion

The TRPC5 ion channel is a multifaceted signaling protein with a complex structure and a wide array of functions. The elucidation of its high-resolution structure has provided a foundation for understanding its gating mechanisms and for the rational design of selective modulators. Continued research into the intricate signaling pathways and physiological roles of TRPC5 will undoubtedly pave the way for novel therapeutic strategies targeting a range of human diseases. This guide serves as a foundational resource for scientists and researchers dedicated to advancing our understanding of this important ion channel.

References

- 1. Cryo-EM structure of TRPC5 at 2.8-Å resolution reveals unique and conserved structural elements essential for channel function - PMC [pmc.ncbi.nlm.nih.gov]

- 2. TRPC5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structural basis for human TRPC5 channel inhibition by two distinct inhibitors | eLife [elifesciences.org]

- 4. TRPC5 and the path towards analgesic drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The TRPC5 receptor as pharmacological target for pain and metabolic disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structural basis for human TRPC5 channel inhibition by two distinct inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. What are TRPC5 inhibitors and how do they work? [synapse.patsnap.com]

- 8. Review of Transient Receptor Potential Canonical (TRPC5) Channel Modulators and Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. biorxiv.org [biorxiv.org]

- 10. TRPC5 - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. pnas.org [pnas.org]

- 13. TRPC5 channels undergo changes in gating properties during the activation-deactivation cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Properties and Therapeutic Potential of Transient Receptor Potential Channels with Putative Roles in Adversity: Focus on TRPC5, TRPM2 and TRPA1 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchwithrutgers.com [researchwithrutgers.com]

- 16. A TRPC5-regulated calcium signaling pathway controls dendrite patterning in the mammalian brain - PMC [pmc.ncbi.nlm.nih.gov]

- 17. A TRPC5-regulated calcium signaling pathway controls dendrite patterning in the mammalian brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Studying Endogenous TRP Channels in Visceral and Vascular Smooth Muscles - TRP Channels - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. Electrophysiological Methods for the Study of TRP Channels - TRP Channels - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. Methods to Study TRPC Channel Regulation by Interacting Proteins - TRP Channels - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. Characterization of TRPC Channels in a Heterologous System Using Calcium Imaging and the Patch-Clamp Technique - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Discovery of a Potent and Selective TRPC5 Inhibitor, Efficacious in a Focal Segmental Glomerulosclerosis Model - PMC [pmc.ncbi.nlm.nih.gov]

- 24. biorxiv.org [biorxiv.org]

- 25. Inhibition of Canonical Transient Receptor Potential Channels 4/5 with Highly Selective and Potent Small-Molecule HC-070 Alleviates Mechanical Hypersensitivity in Rat Models of Visceral and Neuropathic Pain [mdpi.com]

- 26. mdpi.com [mdpi.com]

A Technical Guide to Preliminary Studies of TRPC5 Inhibitors for Neurodegenerative Disorders

Disclaimer: As of the latest literature review, there is no publicly available information on a specific investigational compound designated "TRPC5-IN-1." This technical guide will therefore focus on the preclinical data and methodologies of well-characterized, representative Transient Receptor Potential Canonical 5 (TRPC5) inhibitors, such as HC070 and NU6027 , to serve as a comprehensive resource for researchers in the field.

Introduction: The Role of TRPC5 in Neurodegenerative Disorders